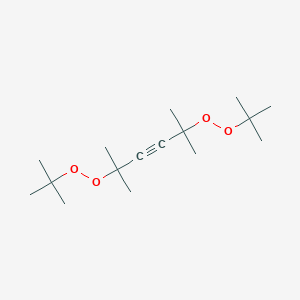
2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne
Cat. No. B094117
Key on ui cas rn:
1068-27-5
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05516845
Procedure details


2,5-dimethyl-2,5di(tert.butylperoxy) hexane (DHBP); di(tert.butyl) peroxide (DTBP); 2,5-dimethyl-2,5-di(tert.butylperoxy) hexine (DYBP); dicumylperoxide (DCUP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
CC(OOC(C)(C)C)(CCC(C)(OOC(C)(C)C)C)C.C(OOC(C)(C)C)(C)(C)C.CC(OOC(C)(C)C)(C#CC(C)(OOC(C)(C)C)C)C.[C:51]([O:60][O:61][C:62]([C:65]1[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=1)([CH3:64])[CH3:63])([C:54]1C=CC=CC=1)([CH3:53])[CH3:52]>>[C:51]([O:60][O:61][C:62]([C:65]1[CH:66]=[CH:67][CH:68]=[CH:69][CH:70]=1)([CH3:64])[CH3:63])([CH3:52])([CH3:53])[CH3:54]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#CC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
